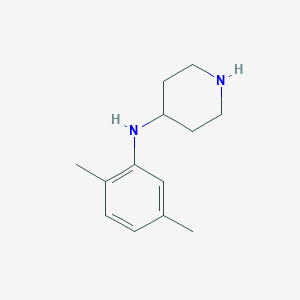

N-(2,5-dimethylphenyl)piperidin-4-amine

Description

N-(2,5-Dimethylphenyl)piperidin-4-amine is a substituted piperidine derivative characterized by a piperidin-4-amine core linked to a 2,5-dimethylphenyl group. This compound has garnered attention in agrochemical research due to its role as a photosynthetic electron transport (PET) inhibitor in spinach chloroplasts, with reported IC50 values of ~10 µM . Its structure-activity relationship (SAR) studies highlight the critical influence of substituent positioning (ortho vs. para) and electronic properties (electron-withdrawing vs. donating groups) on biological activity. The compound’s lipophilicity, governed by the methyl substituents, further enhances its interaction with hydrophobic regions of photosystem II (PSII), a key target for herbicides .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-10-3-4-11(2)13(9-10)15-12-5-7-14-8-6-12/h3-4,9,12,14-15H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIZKLSXKJCATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)piperidin-4-amine typically involves the reaction of 2,5-dimethylphenylamine with piperidine derivatives under specific conditions. One common method includes the use of reductive amination, where the amine group of 2,5-dimethylphenylamine reacts with a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions, which offer advantages such as improved reaction control, scalability, and safety. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethylphenyl)piperidin-4-amine is primarily investigated for its potential as a pharmaceutical agent. The compound's piperidine structure is a common motif in many drugs, providing a scaffold that can interact with various biological targets.

1.1. Synthesis and Derivatives

The synthesis of this compound has been explored in several studies. For instance, the synthesis of related compounds has been documented, indicating the versatility of the piperidine core in drug design .

Table 1: Synthesis Overview

| Compound | Method | Yield | Reference |

|---|---|---|---|

| This compound | Reaction with halogenating agents | 82% | |

| 4-(2-aminoethyl)piperidine derivatives | Various synthetic routes | 90% |

Pharmacological Applications

The pharmacological profile of this compound suggests several potential therapeutic uses.

2.1. Neuropharmacology

Research indicates that compounds with similar structures may modulate trace amine-associated receptors (TAARs), which are implicated in various neurological conditions including schizophrenia . The compound's ability to activate these receptors could pave the way for new treatments targeting mental health disorders.

Case Study: TAAR Modulation

A study demonstrated that analogs based on the piperidine core exhibit dose-dependent activation of TAAR1, suggesting that this compound could be a candidate for further development in neuropharmacology .

2.2. Antibacterial Activity

The antibacterial properties of piperidine derivatives have been well-documented. A study synthesized various N-substituted acetamide derivatives and evaluated their antibacterial activity against Gram-negative bacteria . While this compound was not directly tested, its structural relatives showed promising results.

Table 2: Antibacterial Activity of Piperidine Derivatives

| Compound | Activity Against Gram-negative Bacteria | Reference |

|---|---|---|

| Compound A | Moderate Inhibition (MIC = 50 µg/mL) | |

| Compound B | Strong Inhibition (MIC = 20 µg/mL) |

Agricultural Applications

Beyond medicinal uses, this compound may find applications in agriculture as a potential pesticide or herbicide. Compounds with similar structures have shown efficacy against phytopathogenic fungi and bacteria .

Case Study: Agricultural Efficacy

Research into piperidine derivatives indicates their potential as microbicides for crop protection against unwanted microorganisms such as fungi and insects . This opens avenues for developing environmentally friendly agricultural solutions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This binding can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : Ortho-substituted derivatives (e.g., 2,5-dimethyl) exhibit comparable activity to para-substituted analogs (3,5-dimethyl), suggesting flexibility in binding orientation within PSII .

- Electronic Effects: Electron-withdrawing groups (e.g., -F) enhance PET inhibition more effectively than electron-donating groups (e.g., -CH3, -OCH3) due to improved interaction with the quinone-binding site .

Biological Activity

N-(2,5-dimethylphenyl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2,5-dimethylphenyl group. The structural formula can be represented as follows:

This compound is characterized by its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its role as a ligand in receptor binding studies. It has been shown to interact with several receptors and enzymes, potentially modulating their activity. The specific mechanisms include:

- Receptor Binding : The compound binds to specific receptors, influencing various signaling pathways.

- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For example, one study reported enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against several bacterial strains, indicating potential applications in treating infections . The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Neuroprotective Effects

Given its interaction with cholinergic receptors, this compound may have neuroprotective effects. Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Piperidine | Basic structure | Limited biological activity |

| N-(2,6-dimethylphenyl)piperidin-4-amine | Similar structure with different substitution | Varies; some anticancer properties |

| N-(2,5-dimethoxyphenyl)piperidin-4-amine | Contains methoxy groups | Potentially different pharmacological profile |

This compound stands out due to the specific positioning of methyl groups on the aromatic ring, which influences both its chemical reactivity and biological activity.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines. This compound was among the top performers in inducing apoptosis in cancer cells .

- Antimicrobial Evaluation : Another research project focused on synthesizing derivatives of piperidine and assessing their antibacterial activity. The results indicated that this compound exhibited significant antibacterial effects against Gram-positive bacteria .

- Neuroprotective Studies : Research into the neuroprotective properties of piperidine derivatives highlighted the potential of this compound in inhibiting AChE and protecting neuronal cells from oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.